N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide typically involves the following steps:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction involving a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide
- N’-(2-bromophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide
- N’-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide
Uniqueness
N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H20FN3O3 |
---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N'-(2-fluorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
InChI |
InChI=1S/C15H20FN3O3/c16-12-4-1-2-5-13(12)18-15(21)14(20)17-6-3-7-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2,(H,17,20)(H,18,21) |
InChI Key |
BZVOJCPINRFAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.